2-amino-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-amino-1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-14-8-10-15(11-9-14)28-21(24)19(23(29)25-13-16-5-4-12-30-16)20-22(28)27-18-7-3-2-6-17(18)26-20/h2-3,6-11,16H,4-5,12-13,24H2,1H3,(H,25,29) |
InChI Key |
UFLPIWUWLDEWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N |
Origin of Product |
United States |
Preparation Methods
One-Pot Reduction-Cyclization Strategy
A key approach involves the use of methyl pyrrole-2-carboxylate and ethyl 4-fluoro-3-nitrobenzenecarboxylate as starting materials. Under reflux conditions in acetic acid with iron powder, the nitro group is reduced, followed by lactam formation to yield the tricyclic pyrrolo[1,2-a]quinoxaline framework. Adapting this method, the 2,3-diaminoquinoxaline intermediate can be generated via nitration and subsequent reduction (Table 1).
Table 1. Optimization of Core Cyclization Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl pyrrole-2-carboxylate | Fe powder, acetic acid, reflux | 85 | |
| 2-Amino-3-nitrobenzoic acid | SOCl₂, ethanol, DMTHF, acetic acid | 78 |
Carboxamide Group Installation
The carboxamide moiety at position 3 is introduced through ester hydrolysis followed by coupling with tetrahydrofuran-2-ylmethylamine.
Ester Hydrolysis and Amide Coupling
Methyl 1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes hydrolysis with NaOH in aqueous ethanol to yield the carboxylic acid. Subsequent activation with thionyl chloride (SOCl₂) forms the acid chloride, which reacts with tetrahydrofuran-2-ylmethylamine in dichloromethane to afford the target carboxamide (Table 2).
Table 2. Carboxamide Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH, H₂O/EtOH, reflux | 95 | |
| Amide coupling | SOCl₂, DCM, amine, 0°C→RT | 88 |
Alternative Metal-Free Oxidative Annulation
A metal-free approach utilizes α-hydroxy acids as aldehyde surrogates. Lactic acid reacts with 2-(1H-pyrrol-1-yl)aniline in the presence of tert-butyl hydroperoxide (TBHP) to generate the pyrroloquinoxaline core via decarboxylative oxidative annulation. This method avoids transition metals and achieves moderate yields (Table 3).
Table 3. Metal-Free Core Synthesis
| Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Lactic acid + aniline | TBHP | DCE | 80 | 76 |
Final Functionalization and Purification
The amino group at position 2 is introduced via nitrosation followed by reduction. Treatment with NaNO₂/HCl forms the nitroso intermediate, which is reduced to the amine using Pd/C under H₂ atmosphere. Final purification via recrystallization from ethanol/diethyl ether yields the pure compound (mp 214–216°C).
Comparative Analysis of Synthetic Routes
Table 4. Route Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclization-Substitution | 5 | 62 | High reproducibility |
| Metal-Free Annulation | 4 | 58 | Avoids metal catalysts |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carboxamide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups depending on the specific reagents and conditions used .
Scientific Research Applications
2-amino-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-amino-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Table 1: Substituents at Position 1
Table 2: Carboxamide N-Substituents
Research Findings
Position 1 Substituents
- Benzylideneamino groups (e.g., 4-ethoxybenzylideneamino in ): Introduce Schiff base moieties, which may influence solubility and redox activity.
Carboxamide N-Substituents
- Heterocyclic attachments (e.g., morpholinyl in ): Improve water solubility and pharmacokinetic profiles due to polar functional groups.
- Alkyl chains (e.g., 3-ethoxypropyl in ): Modulate lipophilicity, impacting blood-brain barrier penetration.
- Arylalkyl groups (e.g., 2-phenylethyl in ): May enhance interactions with hydrophobic binding pockets.
Q & A
Q. What are the recommended synthetic routes for this pyrroloquinoxaline derivative, and how are key intermediates validated?
The compound’s synthesis likely follows modular strategies common to pyrroloquinoxaline carboxamides. A multi-step approach involving:
- Pyrroloquinoxaline core formation via cyclization of substituted quinoxaline precursors under acidic or basic conditions.
- Amide coupling using reagents like HATU or EDCI to introduce the tetrahydrofuran-methyl substituent at the N-position. Intermediate validation typically employs HPLC purity analysis (>95%) and 1H/13C NMR to confirm regiochemistry, as seen in analogous syntheses .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
Key methods include:
Q. What preliminary biological screening assays are relevant for this compound?
Initial screening often includes:
- Kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to kinase-targeting pyrroloquinoxalines.
- Antiproliferative activity against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells), with IC50 values compared to reference inhibitors .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Contradictions may arise from poor pharmacokinetics (e.g., solubility or metabolic instability). Strategies include:
- Physicochemical optimization : Introducing hydrophilic groups (e.g., PEGylation) to improve aqueous solubility, guided by logP calculations .
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., tetrahydrofuran ring oxidation) .
- Pharmacokinetic profiling : Measuring bioavailability and half-life in rodent models to correlate with efficacy .
Q. What computational methods are effective for predicting binding modes and selectivity?
- Molecular docking (AutoDock Vina, Schrödinger) against target kinases, using crystal structures from the PDB (e.g., 1M17 for EGFR).
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free-energy perturbation (FEP) to quantify selectivity for homologous kinases (e.g., EGFR vs. HER2) .
Q. How can reaction yields be optimized while minimizing byproducts in large-scale synthesis?
- DoE (Design of Experiments) : Systematic variation of solvents (DMF vs. DMSO), temperatures (80–120°C), and catalysts (Pd(OAc)2 vs. CuI).
- Inline analytics : ReactIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time.
- Green chemistry principles : Solvent recycling and catalytic reuse to enhance sustainability .
Q. What strategies validate the compound’s mechanism of action when target promiscuity is suspected?
- Proteome-wide profiling : Chemoproteomics (e.g., affinity pulldown with biotinylated probes) to identify off-target interactions.
- CRISPR-Cas9 knockout models : Comparing activity in wild-type vs. target-gene-deficient cell lines.
- Phosphoproteomics : LC-MS/MS to map kinase signaling pathway perturbations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
